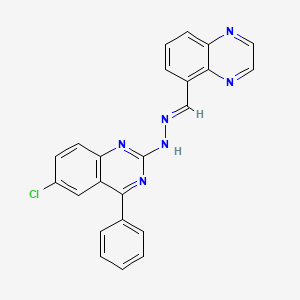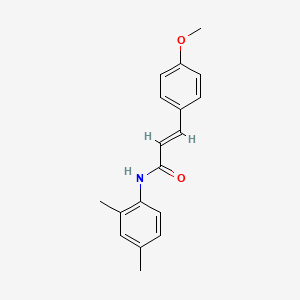
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCA-1 is a hydrazone derivative of quinazoline, a heterocyclic organic compound with a bicyclic structure. The compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the inhibition of specific molecular pathways that are involved in cancer cell growth and survival. The compound targets the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells. This compound inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
2. Inhibition of Cell Proliferation: this compound inhibits the growth and proliferation of cancer cells by targeting specific proteins.
3. Neuroprotection: this compound has been shown to protect neurons from damage caused by toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Activity: this compound exhibits potent activity against cancer cells and bacteria, making it a valuable tool for scientific research.
2. Selective Targeting: this compound targets specific molecular pathways, making it a selective inhibitor with minimal off-target effects.
3. Versatile: this compound has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and antibacterial activity.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound is a relatively expensive compound, which limits its availability for scientific research.
2. Toxicity: this compound has been shown to exhibit some toxicity in animal studies, which requires careful handling and monitoring.
3. Limited Studies: Although this compound has shown promising results in various studies, there is still limited research on its potential applications in different fields.
Direcciones Futuras
There are several future directions for research on 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, including:
1. Combination Therapy: this compound could be used in combination with other anticancer drugs to enhance its efficacy and reduce toxicity.
2. Drug Delivery Systems: The development of drug delivery systems could improve the bioavailability and targeted delivery of this compound to cancer cells.
3. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Mechanistic Studies: More mechanistic studies are needed to understand the specific molecular pathways targeted by this compound and its potential applications in different fields of scientific research.
5. Structure-Activity Relationship Studies: Studies on the structure-activity relationship of this compound could help to optimize its potency and selectivity as an inhibitor.
Métodos De Síntesis
The synthesis of 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 6-chloro-4-phenyl-2-quinazolinylhydrazine with 5-quinoxalinecarbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the following areas:
1. Cancer Research: this compound has been found to exhibit potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. The compound induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
2. Neurodegenerative Diseases: this compound has been shown to have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound inhibits the accumulation of toxic proteins that are responsible for neuronal damage.
3. Antibacterial Activity: this compound has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound disrupts the bacterial cell membrane and inhibits bacterial growth.
Propiedades
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6/c24-17-9-10-19-18(13-17)21(15-5-2-1-3-6-15)29-23(28-19)30-27-14-16-7-4-8-20-22(16)26-12-11-25-20/h1-14H,(H,28,29,30)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSUNDXGTWJQB-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)

![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)

![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)


![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)

